Butallylonal
Übersicht
Beschreibung
Butallylonal ist ein Barbiturat-Derivat, das in den 1920er Jahren erfunden wurde. Es besitzt sedative Eigenschaften und wurde hauptsächlich als Anästhetikum in der Veterinärmedizin verwendet. This compound gilt in seinen Wirkungen als ähnlich zu Pentobarbital, jedoch mit längerer Wirkungsdauer, weshalb es als intermediär wirkendes Barbiturat und nicht als kurzwirksames Barbiturat eingestuft wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Butallylonal, chemisch bekannt als 5-sec-Butyl-5-(beta-bromoallyl)barbituric acid, kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Barbitursäure mit geeigneten Alkylierungsmitteln umfasst. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung eines Barbitursäure-Derivats: Barbitursäure wird mit sec-Butylbromid unter basischen Bedingungen umgesetzt, um 5-sec-Butylbarbitursäure zu bilden.
Alkylierung: Die 5-sec-Butylbarbitursäure wird dann in Gegenwart einer Base mit beta-Bromoallylbromid umgesetzt, um this compound zu ergeben.
Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren, präziser Temperaturregelung und effizienter Reinigungstechniken zur Isolierung des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen: Butallylonal unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Alkohol-Derivaten führen.
Substitution: Das Bromatom in this compound kann durch andere Nukleophile wie Hydroxyl- oder Aminogruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nukleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydroxid oder Ammoniak.
Hauptprodukte, die gebildet werden:
Oxidation: Carbonsäuren.
Reduktion: Alkohol-Derivate.
Substitution: Hydroxyl- oder Aminoderivate.
Wissenschaftliche Forschungsanwendungen
Butallylonal wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Barbiturat-Chemie und -Reaktivität.
Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme, insbesondere seiner sedativen und anästhetischen Eigenschaften.
Medizin: Erforschung seines potenziellen therapeutischen Nutzens als Sedativ-Hypnotikum.
Industrie: Einsatz bei der Entwicklung von Veterinär-Anästhetika und Sedativa.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Unterdrückung des zentralen Nervensystems. Es verstärkt die Aktivität von Gamma-Aminobuttersäure (GABA), einem inhibitorischen Neurotransmitter, indem es an den GABA-A-Rezeptor bindet. Diese Bindung erhöht den Einstrom von Chlorid-Ionen in die Neuronen, was zu einer Hyperpolarisierung und einer verringerten neuronalen Erregbarkeit führt. Dies führt zu einer sedativen und hypnotischen Wirkung .
Ähnliche Verbindungen:
Pentobarbital: Ein kurzwirksames Barbiturat mit ähnlichen sedativen Eigenschaften, jedoch kürzerer Wirkungsdauer.
Phenobarbital: Ein langwirksames Barbiturat, das hauptsächlich als Antikonvulsivum verwendet wird.
Secobarbital: Ein weiteres kurzwirksames Barbiturat mit schnellem Wirkungseintritt.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine intermediäre Wirkungsdauer aus, wodurch es für Anwendungen geeignet ist, bei denen eine verlängerte Sedierung erforderlich ist, ohne die lang anhaltende Wirkung von langwirksamen Barbituraten. Seine chemische Struktur, die eine beta-Bromoallylgruppe aufweist, unterscheidet es auch von anderen Barbituraten .
Wirkmechanismus
Butallylonal exerts its effects by depressing the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the GABA-A receptor. This binding increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. The result is a sedative and hypnotic effect .
Vergleich Mit ähnlichen Verbindungen
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate with rapid onset of action.
Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Eigenschaften
IUPAC Name |
5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZMBTIUIQUJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871829 | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142-70-7 | |
Record name | 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butallylonal [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butallylonal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTALLYLONAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Pernocton exert its sedative and hypnotic effects?
A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.
Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?
A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:
- Sedation: Reduced anxiety and relaxation [, , , ]
- Hypnosis: Induction of sleep [, , , , , ]
- Amnesia: Impairment of memory formation [, , ]
- Anticonvulsant activity: Suppression of seizures [, ]
- Respiratory depression: Decreased breathing rate and depth [, , , ]
- Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]
Q3: What is the molecular formula and weight of Pernocton?
A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].
Q4: Is there spectroscopic data available for Pernocton?
A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].
Q5: What is known about the stability of Pernocton under different conditions?
A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.
A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.
Q6: How do structural modifications to the Pernocton molecule affect its activity?
A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.
- Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].
- Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.
Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?
A:
- Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].
- Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].
- Metabolism: Pernocton is primarily metabolized in the liver [, , ].
- Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].
Q9: Are there differences in Pernocton's pharmacokinetics based on sex?
A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.
Q10: What are the in vivo models used to study Pernocton's effects?
A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.